2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)-
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Overview
Description
2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- typically involves the condensation of thiophene derivatives with sulfonamide groups under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a thiophene ring with a sulfonamide group and a thiazole moiety makes it a versatile compound with diverse research and industrial applications.
Properties
CAS No. |
215434-26-7 |
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Molecular Formula |
C12H16N2O2S3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
N,N-diethyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)12-7-6-11(18-12)10-8-17-9(3)13-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
HVRFPORBSGWKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C2=CSC(=N2)C |
solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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